molecular formula C21H16O2 B14256795 3-(3-Phenoxyphenyl)-1-phenylprop-2-en-1-one CAS No. 332950-87-5

3-(3-Phenoxyphenyl)-1-phenylprop-2-en-1-one

Cat. No.: B14256795
CAS No.: 332950-87-5
M. Wt: 300.3 g/mol
InChI Key: ZHVGUQMRSWSFDI-UHFFFAOYSA-N
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Description

3-(3-Phenoxyphenyl)-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its diverse biological activities and is often used as a precursor in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenoxyphenyl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-phenoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and solvents that can be easily recycled also contributes to the sustainability of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenoxyphenyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or dihydroxy derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated ketone or alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are used under acidic or basic conditions to introduce substituents on the aromatic rings.

Major Products Formed

    Oxidation: Epoxides, dihydroxy derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

3-(3-Phenoxyphenyl)-1-phenylprop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.

    Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The biological activity of 3-(3-Phenoxyphenyl)-1-phenylprop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. For instance, it can inhibit the activity of enzymes involved in inflammation and microbial growth. The compound’s α,β-unsaturated carbonyl system allows it to form covalent bonds with nucleophilic sites on proteins, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

    3-Phenoxybenzoic acid: Known for its use in the synthesis of pyrethroid insecticides.

    3-Phenoxybenzyl alcohol: Used as an intermediate in the production of various chemicals.

    Phenothrin: A pyrethroid insecticide with similar structural features.

Uniqueness

3-(3-Phenoxyphenyl)-1-phenylprop-2-en-1-one stands out due to its versatile reactivity and wide range of biological activities. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

332950-87-5

Molecular Formula

C21H16O2

Molecular Weight

300.3 g/mol

IUPAC Name

3-(3-phenoxyphenyl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C21H16O2/c22-21(18-9-3-1-4-10-18)15-14-17-8-7-13-20(16-17)23-19-11-5-2-6-12-19/h1-16H

InChI Key

ZHVGUQMRSWSFDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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